molecular formula C19H19N3OS B2903444 2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide CAS No. 873857-01-3

2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide

Cat. No.: B2903444
CAS No.: 873857-01-3
M. Wt: 337.44
InChI Key: BGPLBPCGZALBED-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a pyridine ring and a cyclohexyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact withSerine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, making it a potential target for therapeutic interventions.

Pharmacokinetics

Similar compounds have been evaluated for anticonvulsant activity and neurotoxicity . These studies can provide insights into the compound’s bioavailability and pharmacokinetic properties, but more research is needed to fully understand these aspects.

Result of Action

Based on its potential interaction with serine/threonine-protein kinase pim-1, it may influence cell survival and proliferation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This is followed by the introduction of the pyridine and cyclohexyl groups through various coupling reactions. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide is unique due to its specific combination of the benzothiazole, pyridine, and cyclohexyl groups, which confer distinct chemical and biological properties. Its potential as a multi-target drug makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-cyclohexylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-18(21-13-7-2-1-3-8-13)14-9-6-12-20-17(14)19-22-15-10-4-5-11-16(15)24-19/h4-6,9-13H,1-3,7-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPLBPCGZALBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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